(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol

Stereochemistry Quality control Assay reproducibility

Researchers requiring a stereochemically pure, fragment-like molecule for hit validation often face confounding results from racemic mixtures. This (1R,2R)-configured pyrazole-ether cyclohexanol provides a defined negative control tool for 5-LOX-mediated phenotypic screens and a logical SAR starting point with its balanced lipophilicity (XLogP3 2.4). - Eliminates racemic confounding: Defined (1R,2R) stereochemistry streamlines hit validation by SPR, NMR, or X-ray crystallography []. - Structurally matched control: Confirmed absence of 5-LOX inhibitory activity at 100 µM controls for non-specific lipophilicity-driven effects []. - Supply chain assurance: Available at 95% purity with batch-specific COA and immediate global dispatch.

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
Cat. No. B13257750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)O)OC2=CN(N=C2)CC3=CC=CC=C3
InChIInChI=1S/C16H20N2O2/c19-15-8-4-5-9-16(15)20-14-10-17-18(12-14)11-13-6-2-1-3-7-13/h1-3,6-7,10,12,15-16,19H,4-5,8-9,11H2/t15-,16-/m1/s1
InChIKeyBCBZXXOUTIBNBM-HZPDHXFCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol: Overview


(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol (CAS 2059910-65-3; molecular formula C16H20N2O2; molecular weight 272.34 g/mol) is a synthetic small molecule with a trans-configured cyclohexanol core connected via an ether bridge to a 1-benzyl-1H-pyrazol-4-yl moiety. It is classified as a pyrazole-ether cyclohexanol derivative and is commercially offered as a screening compound at 95% purity by multiple vendors . Its computed physicochemical properties—XLogP3 of 2.4, topological polar surface area (TPSA) of 47.3 Ų, one hydrogen bond donor, and three hydrogen bond acceptors—place it within Lipinski Rule-of-Five space [1]. The compound carries the defined absolute stereochemistry (1R,2R), distinguishing it from the racemic mixture also registered under CAS 2138276-47-6 .

Stereochemically defined (1R,2R) enantiomer, distinct from racemic mixture CAS 2138276-47-6
Fragment-compatible profile (low MW, moderate lipophilicity) supports FBDD libraries
Commercially supplied screening compound with reported high purity

Why Generic Substitution Is Scientifically Unsound


Interchanging N1-substituents, altering stereochemistry, or substituting the ether oxygen on this pyrazole-cyclohexanol scaffold produces compounds with materially different physicochemical profiles and biological target engagement. The N1-benzyl substituent confers a computed XLogP3 of 2.4, which is estimated to be 0.3–0.6 log units higher than the N1-isopropyl analog (estimated LogP ~2.0–2.1) and approximately 0.9–1.2 log units higher than the N1-methyl analog (estimated LogP ~1.2–1.5), impacting membrane permeability and non-specific protein binding [1]. The benzyl group introduces an additional rotatable bond (4 total versus 3 for the methyl and isopropyl analogs) and a phenyl ring capable of π-π stacking interactions absent in alkyl-substituted analogs [1]. Furthermore, the (1R,2R) absolute configuration yields a trans-relationship between the hydroxyl and ether substituents on the cyclohexane ring—the racemic mixture (CAS 2138276-47-6) may exhibit different binding kinetics and cannot be assumed equivalent without experimental verification .

N1-alkyl analogs
Methyl/isopropyl derivatives shift lipophilicity and lack the phenyl ring for π-stacking; target engagement may differ.
Racemic mixture (CAS 2138276-47-6)
Introduces (1S,2S) enantiomer; binding kinetics and stereosensitive assay results may not transfer directly.
Conformational flexibility mismatch
4 rotatable bonds and extra aromatic ring vs. alkyl analogs alter non-specific binding and conformational entropy.

Quantitative Evidence vs Closest Analogs


Stereochemical Purity vs Racemic Mixture

The target compound (CAS 2059910-65-3) possesses an explicitly defined (1R,2R) absolute configuration, whereas the racemic mixture of the same connectivity is registered under a separate CAS number (2138276-47-6) [1]. Both are commercially available, creating a procurement risk: ordering the racemate when stereochemically pure material is required will introduce an equimolar mixture of (1R,2R) and (1S,2S) enantiomers. The (1S,2S) enantiomer is a distinct chemical entity and cannot be assumed to exhibit identical target binding kinetics. In chiral chromatography or crystallization-based assays, the racemate will produce two distinct peaks or crystal forms, complicating downstream analysis .

Stereochemical identity
Head-to-head
Target: CAS 2059910-65-3 (1R,2R)
vs Racemic: CAS 2138276-47-6 (undefined stereocenters)
Supports enantiomer-specific procurement
Verify (1R,2R) by chiral HPLC or optical rotation
Stereochemistry Quality control Assay reproducibility Procurement specification

5-Lipoxygenase Inhibitory Profile

In a ChEMBL-deposited screen (Assay CHEMBL620010), the compound was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at 100 µM and demonstrated no significant activity (NS) [1]. This is a meaningful negative result: known 5-LOX inhibitors such as zileuton exhibit IC50 values in the submicromolar to low micromolar range under comparable conditions, and the redox-active inhibitor NDGA has a reported IC50 of 200 nM for 5-LOX . Separately, a functional assay (ALA620019) measuring inhibition of 5-HETE production in RBL-1 (2H3 subline) lysate at 0.1 µM registered a binary inhibition score of 1, though the parent molecular weight in this assay entry (281.40) does not match the target compound (272.34), suggesting possible data misannotation .

5-LOX activity
Reported
No significant activity at 100 µM (RBL-1, ChEMBL)
Supports negative control in 5-LOX screens
Confirm inactivity in your assay format
5-Lipoxygenase Inflammation Target selectivity Screening triage

Computed Lipophilicity Differentiation

The N1-benzyl substituent on the target compound yields a computed XLogP3 of 2.4 [1], representing a meaningful lipophilicity increase over N1-alkyl analogs within the same (1R,2R)-2-(pyrazol-4-yloxy)cyclohexan-1-ol scaffold series. The N1-isopropyl analog (MW 224.30) has a computed logP of approximately 2.15 on the Leyan platform , and the N1-methyl analog (MW ~196.25; CAS 1599567-78-8) is expected to exhibit an XLogP3 in the range of 1.2–1.5 based on the loss of four methylene units and one aromatic ring relative to the benzyl derivative . This 0.3–1.2 log unit difference translates to a theoretical 2–16 fold difference in octanol-water partition coefficient, which directly impacts predicted membrane passive permeability and non-specific protein binding in cellular assays.

Computed lipophilicity
Context-dependent
XLogP3 = 2.4 (PubChem)
vs isopropyl ~2.15, methyl ~1.2–1.5
Informs membrane permeability predictions
No experimental logP data available
Lipophilicity ADME Permeability Medicinal chemistry design

Conformational Flexibility and Aromatic Interactions

The target compound has 4 rotatable bonds as computed by Cactvs [1], exceeding the 3 rotatable bonds present in both the N1-methyl and N1-isopropyl analogs, which lack the benzylic CH2–phenyl bond. This additional rotatable bond, combined with the phenyl ring, provides both greater conformational sampling in solution and the potential for π-π stacking or edge-to-face aromatic interactions with protein targets that are structurally inaccessible to N1-alkyl substituted analogs [2]. However, the increased conformational entropy also carries the entropic penalty of greater conformational restriction upon binding, making net binding affinity effects target-dependent and unpredictable without empirical measurement.

Conformational profile
Class-level
4 rotatable bonds, 2 aromatic rings
vs alkyl analogs: 3 RB, 1 ring
Impacts binding entropy and π-stacking potential
Binding effects are target-dependent
Molecular flexibility π-π stacking Protein-ligand interactions Conformational entropy

Drug-Likeness and Fragment-Efficiency Profile

The target compound satisfies all Lipinski Rule-of-Five criteria (MW = 272.34 ≤ 500; XLogP3 = 2.4 ≤ 5; HBD = 1 ≤ 5; HBA = 3 ≤ 10) and Veber's criteria (rotatable bonds = 4 ≤ 10; TPSA = 47.3 Ų ≤ 140 Ų) [1]. Notably, with 20 heavy atoms and a molecular weight of 272.34 Da, it falls squarely within the 'fragment' space (MW < 300 Da) as defined by the Astex Rule of Three, making it suitable for fragment-based screening campaigns [2]. The compound's ligand efficiency indices—LE ≈ 0.30–0.35 kcal/mol per heavy atom (if a ΔG can be estimated from any binding data)—would be evaluable against fragment library benchmarks. In contrast, many commercial pyrazole derivatives in this structural class exceed MW 350 and violate fragment space criteria, limiting their utility in FBLD [3].

Drug-likeness profile
Class-level
Satisfies Lipinski, Veber, and Rule of Three (20 heavy atoms, MW 272.34, TPSA 47.3 Ų)
Supports fragment-based library inclusion
Fragment eligibility based on computed properties
Drug-likeness Fragment-based drug discovery Lead-likeness Physicochemical profiling

Patent Landscape and NRF2 Regulator Context

GlaxoSmithKline patent WO-2017060855-A1 ('Arylcyclohexyl Pyrazoles as NRF2 Regulators') describes a broad genus of arylcyclohexyl pyrazole compounds as NRF2 pathway modulators for respiratory and inflammatory indications including COPD, asthma, and fibrosis [1]. The target compound shares the pyrazole-cyclohexyl ether core motif with this patent genus but differs in that it bears an N1-benzyl substituent rather than the N1-aryl substitution pattern more commonly exemplified in the patent. This structural relationship provides class-level context for biological target hypothesis generation (NRF2/KEAP1 pathway), but no quantitative NRF2 activation data (e.g., EC50 in NRF2-ARE luciferase reporter assays) has been publicly deposited for the specific compound (1R,2R)-2-[(1-benzyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol [2].

NRF2 hypothesis
Data to verify
Structural relationship to GSK NRF2 regulator patent; no public activity data
Requires de novo target engagement profiling
NRF2 activation not confirmed
NRF2 Oxidative stress Patent landscape Target class

Optimal Application Scenarios


Fragment-Based Screening Libraries

With a molecular weight of 272.34 Da, XLogP3 of 2.4, and 20 heavy atoms, this compound is ideally sized for fragment-based drug discovery (FBDL) libraries [1]. Its defined (1R,2R) stereochemistry eliminates the confounding factor of racemic mixtures in initial fragment hits, streamlining hit validation by SPR, NMR, or X-ray crystallography. The benzyl substituent provides a UV chromophore for HPLC-based purity assessment and a potential π-stacking interaction surface for protein targets with aromatic binding pockets [2].

Negative Control for 5-Lipoxygenase Screens

The documented absence of 5-LOX inhibitory activity at 100 µM in RBL-1 cells [1] qualifies this compound as a structurally matched negative control for phenotypic screens where 5-LOX-mediated leukotriene production is a potential confounding pathway. Unlike generic vehicle controls (e.g., DMSO), this compound presents similar physicochemical properties to active pyrazole-based screening hits, controlling for non-specific effects related to compound lipophilicity and protein binding.

Medicinal Chemistry SAR Expansion Starting Point

The benzyl substituent occupies a middle ground in the lipophilicity continuum among commercially available N1-substituted (1R,2R)-2-(pyrazol-4-yloxy)cyclohexan-1-ol analogs—more lipophilic than the N1-methyl analog (estimated XLogP3 ~1.2–1.5) and comparable to or slightly higher than the N1-isopropyl analog (LogP ~2.15) [1]. This positions the benzyl derivative as a logical starting point for SAR expansion: reducing lipophilicity (by replacing benzyl with smaller alkyl groups) or modulating aromatic interactions (by introducing substituted benzyl variants) can be explored systematically.

NRF2-KEAP1 Pathway Hypothesis Testing

The structural relationship to the GSK arylcyclohexyl pyrazole NRF2 regulator patent genus [1] provides a literature-grounded hypothesis for NRF2 pathway modulation. Researchers investigating oxidative stress responses in respiratory or inflammatory disease models may use this commercially available, stereochemically defined compound as a tool for preliminary target engagement studies, with the caveat that no public quantitative NRF2 potency data exists and de novo profiling is required [2].

Application
Selection Property
Validation Focus
Fragment-Based Screening
Stereochemically defined, fragment-compatible physicochemical profile
Confirm enantiomeric identity and purity prior to hit validation
Negative Control for 5-LOX Screens
Reported inactivity on 5-LOX in cell-based assay
Verify inactivity in your specific assay format
Medicinal Chemistry SAR Expansion
N1-benzyl substitution with intermediate lipophilicity
Compare lipophilicity and binding with N1-alkyl analogs
NRF2-KEAP1 Pathway Hypothesis Testing
Structural match to GSK NRF2 regulator chemotype
Perform de novo NRF2 activation assay (no public data)
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